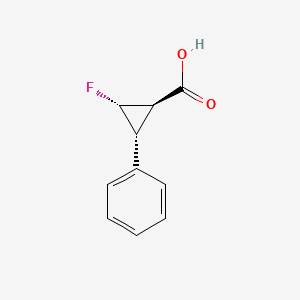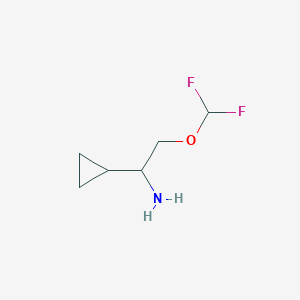
1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group and a difluoromethoxy group attached to an ethanamine backbone.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine involves several steps, typically starting with the preparation of the cyclopropyl and difluoromethoxy precursors. One common synthetic route involves the reaction of cyclopropylamine with difluoromethyl ether under controlled conditions to form the desired product . Industrial production methods often employ advanced techniques such as continuous flow chemistry to enhance yield and purity while minimizing reaction time and waste.
Analyse Chemischer Reaktionen
1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted amines and oxides, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance product performance.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group is known to enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The cyclopropyl group contributes to the compound’s stability and resistance to metabolic degradation, making it a promising candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine can be compared with other similar compounds, such as:
1-Cyclopropyl-2-(trifluoromethoxy)ethan-1-amine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to differences in reactivity and biological activity.
1-Cyclopropyl-2-(methoxy)ethan-1-amine: The absence of fluorine atoms in this compound results in different chemical and physical properties, affecting its applications and effectiveness.
The uniqueness of this compound lies in its combination of the cyclopropyl and difluoromethoxy groups, which confer distinct advantages in terms of stability, reactivity, and biological activity.
Eigenschaften
Molekularformel |
C6H11F2NO |
|---|---|
Molekulargewicht |
151.15 g/mol |
IUPAC-Name |
1-cyclopropyl-2-(difluoromethoxy)ethanamine |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-3-5(9)4-1-2-4/h4-6H,1-3,9H2 |
InChI-Schlüssel |
AXDKIDRRUBWBOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(COC(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


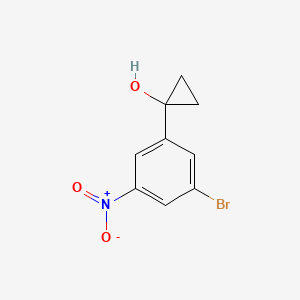
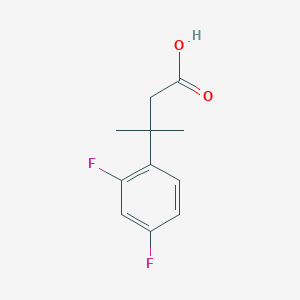
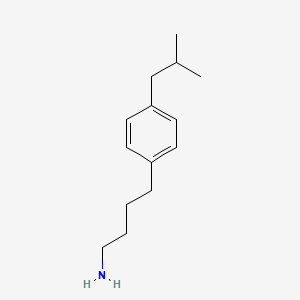
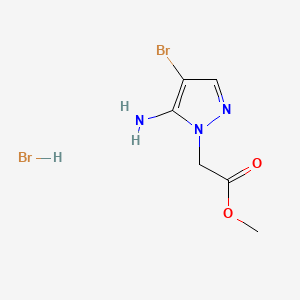
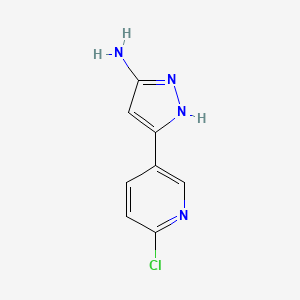
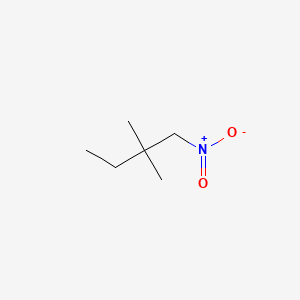
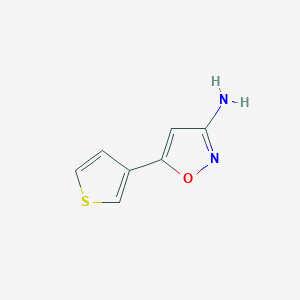
![tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride](/img/structure/B15322056.png)
![tert-butyl(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B15322062.png)
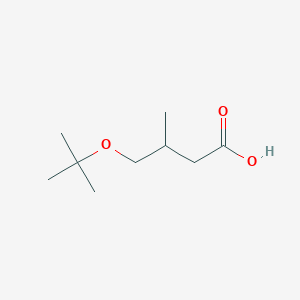
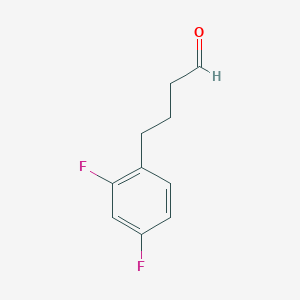

![1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one](/img/structure/B15322102.png)
